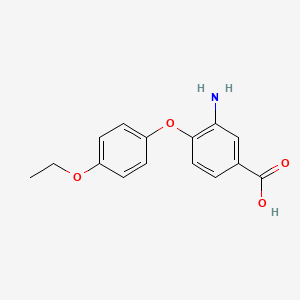

3-Amino-4-(4-ethoxyphenoxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-4-(4-ethoxyphenoxy)benzoic acid is a chemical compound with the CAS Number: 1183393-07-8 . It has a molecular weight of 273.29 . The compound is stored at room temperature and is available in powder form .

Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 273.29 .Applications De Recherche Scientifique

Adsorption and Recovery Applications

Chemically modified activated carbons, such as those incorporating related organic ligands, have demonstrated high efficiency in the removal of heavy metals, like cobalt, from aqueous solutions. This application is crucial for water treatment technologies and environmental remediation efforts. The process involves surface modification to enhance adsorbent's uptake capacity, indicating potential applications for similar compounds in adsorption-based recovery technologies (Gunjate et al., 2020).

Fluorescence Probes for Reactive Oxygen Species

Novel fluorescence probes designed for detecting highly reactive oxygen species (hROS) and differentiating specific species showcase significant advancements in biochemistry and cellular biology. These probes, like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its amino variant, demonstrate the utility of benzoic acid derivatives in developing tools to study biological processes and oxidative stress within living cells (Setsukinai et al., 2003).

Biosynthesis of Natural Products

The biosynthesis of 3,5-AHBA-derived natural products illustrates the foundational role of amino benzoic acids in synthesizing a wide range of natural compounds with biological activities. This research area opens avenues for understanding the molecular genetics and biochemical pathways underlying the production of pharmacologically significant compounds (Kang, Shen, & Bai, 2012).

Polymeric Material Development

The exploration of renewable phenolic compounds for enhancing the reactivity of molecules towards benzoxazine ring formation highlights an innovative approach in materials science. Using phenolic acids as building blocks for polymers emphasizes the potential for creating sustainable materials with wide-ranging applications, from coatings to advanced composites (Trejo-Machin et al., 2017).

Safety and Hazards

The safety information for 3-Amino-4-(4-ethoxyphenoxy)benzoic acid indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

Propriétés

IUPAC Name |

3-amino-4-(4-ethoxyphenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-2-19-11-4-6-12(7-5-11)20-14-8-3-10(15(17)18)9-13(14)16/h3-9H,2,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHIYYQPPVAQTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1183393-07-8 |

Source

|

| Record name | 3-amino-4-(4-ethoxyphenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-3-(3-bromophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2764608.png)

![5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2764610.png)

![N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2764619.png)

![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B2764621.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine](/img/structure/B2764624.png)

![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2764626.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2764627.png)

![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2764629.png)

![[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2764630.png)